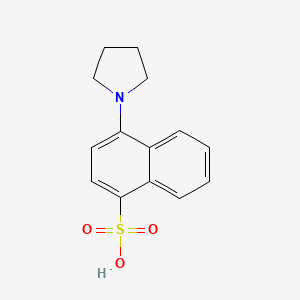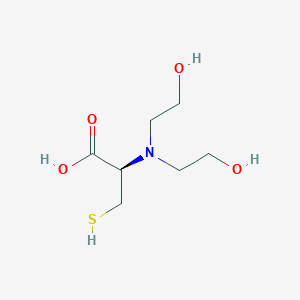
N,N-Bis(2-hydroxyethyl)-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(2-hydroxyethyl)-L-cysteine is an organic compound that features both hydroxyl and amino functional groups This compound is derived from L-cysteine, an amino acid that plays a crucial role in various biological processes
準備方法
Synthetic Routes and Reaction Conditions
N,N-Bis(2-hydroxyethyl)-L-cysteine can be synthesized through the reaction of L-cysteine with diethanolamine. The reaction typically involves heating the reactants in the presence of a catalyst, such as zinc-doped calcium oxide nanospheroids, which facilitates the amidation process . The reaction is carried out at elevated temperatures, around 90°C, to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of heterogeneous catalysts, such as zinc-doped calcium oxide, allows for the recyclability of the catalyst and enhances the efficiency of the process .
化学反応の分析
Types of Reactions
N,N-Bis(2-hydroxyethyl)-L-cysteine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of ethers, esters, or other substituted derivatives.
科学的研究の応用
N,N-Bis(2-hydroxyethyl)-L-cysteine has a wide range of applications in scientific research:
作用機序
The mechanism by which N,N-Bis(2-hydroxyethyl)-L-cysteine exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and coordinate with metal ions, influencing biochemical processes. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems .
類似化合物との比較
Similar Compounds
N,N-Bis(2-hydroxyethyl)taurine: Similar in structure but derived from taurine instead of cysteine.
N,N-Bis(2-hydroxyethyl)ethylenediamine: Contains two hydroxyethyl groups attached to an ethylenediamine backbone.
Uniqueness
N,N-Bis(2-hydroxyethyl)-L-cysteine is unique due to the presence of the cysteine moiety, which imparts distinct biochemical properties and potential therapeutic applications. The combination of hydroxyl and amino groups enhances its reactivity and versatility in various chemical reactions and industrial applications .
特性
CAS番号 |
675585-12-3 |
|---|---|
分子式 |
C7H15NO4S |
分子量 |
209.27 g/mol |
IUPAC名 |
(2R)-2-[bis(2-hydroxyethyl)amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C7H15NO4S/c9-3-1-8(2-4-10)6(5-13)7(11)12/h6,9-10,13H,1-5H2,(H,11,12)/t6-/m0/s1 |
InChIキー |
PRSUOYSSWPHKJD-LURJTMIESA-N |
異性体SMILES |
C(CO)N(CCO)[C@@H](CS)C(=O)O |
正規SMILES |
C(CO)N(CCO)C(CS)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


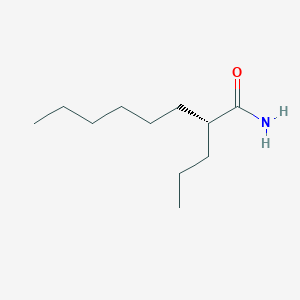
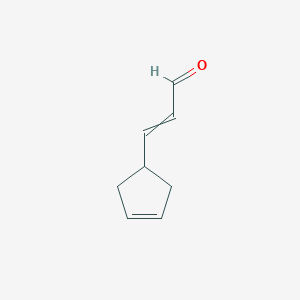
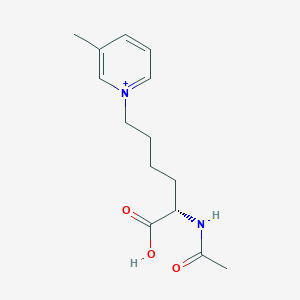
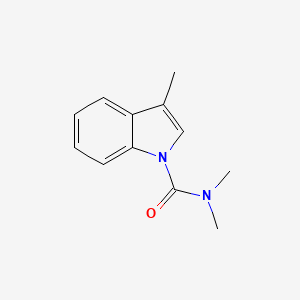
![5-Bromo-3-methyl-2-nitro-3H-imidazo[4,5-F]quinoline](/img/structure/B15159233.png)
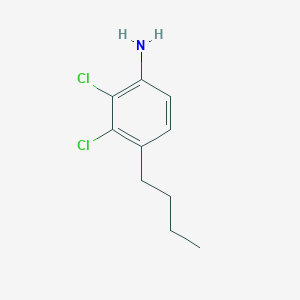

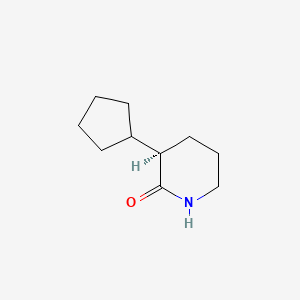
![4,7-Dimethyl-5-[2-(morpholin-4-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B15159270.png)
![4-[(3,3-Diethoxypropyl)amino]-4-oxobutanoic acid](/img/structure/B15159282.png)
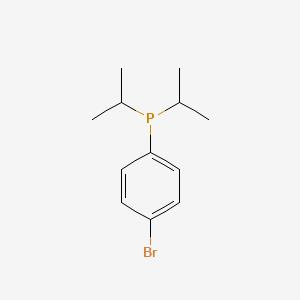
![N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium](/img/structure/B15159288.png)
![1-(3-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15159292.png)
